1,3-Bis(3-aminopropyl)tetramethyldisiloxane

Transparent Polyimide Optical Films Siloxane Diamine

1,3-Bis(3-aminopropyl)tetramethyldisiloxane (CAS 2469-55-8) is a telechelic, difunctional organosiloxane diamine. Its molecular architecture comprises a central tetramethyldisiloxane (Si-O-Si) core terminated with two primary amine groups via aminopropyl linkers.

Molecular Formula C10H28N2OSi2
Molecular Weight 248.51 g/mol
CAS No. 2469-55-8
Cat. No. B1265523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(3-aminopropyl)tetramethyldisiloxane
CAS2469-55-8
Molecular FormulaC10H28N2OSi2
Molecular Weight248.51 g/mol
Structural Identifiers
SMILESC[Si](C)(CCCN)O[Si](C)(C)CCCN
InChIInChI=1S/C10H28N2OSi2/c1-14(2,9-5-7-11)13-15(3,4)10-6-8-12/h5-12H2,1-4H3
InChIKeyGPXCORHXFPYJEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(3-aminopropyl)tetramethyldisiloxane (CAS 2469-55-8): Overview for Procurement and R&D Evaluation


1,3-Bis(3-aminopropyl)tetramethyldisiloxane (CAS 2469-55-8) is a telechelic, difunctional organosiloxane diamine [1]. Its molecular architecture comprises a central tetramethyldisiloxane (Si-O-Si) core terminated with two primary amine groups via aminopropyl linkers . This structure confers a unique combination of high organic reactivity (via the terminal amines) and a highly flexible, hydrophobic inorganic backbone [2]. It is a key monomer for introducing siloxane segments into various polymers, including polyimides, polyamides, polyurethanes, and epoxy resins [3].

Why Generic Substitution is Not Advisable for 1,3-Bis(3-aminopropyl)tetramethyldisiloxane (CAS 2469-55-8)


Substituting 1,3-bis(3-aminopropyl)tetramethyldisiloxane with generic diamines (e.g., hexamethylenediamine) or other siloxane diamines is highly inadvisable due to profound differences in structural purity and resulting material properties. The compound's performance in high-value applications like semiconductor packaging and transparent polyimides is critically dependent on its isomeric purity; the presence of the internal addition isomer (1-(2-aminopropyl)-3-(3-aminopropyl)tetramethyldisiloxane) reduces thermal stability and overall polymer performance [1]. Furthermore, the specific 'M' type siloxane motif of this compound provides a unique balance of chain flexibility and hydrophobicity that is not replicated by organic diamines or siloxane diamines with longer PDMS chains, directly impacting critical parameters such as optical transparency, dielectric constant, and interfacial adhesion [2].

Quantitative Performance Data for 1,3-Bis(3-aminopropyl)tetramethyldisiloxane (CAS 2469-55-8): A Head-to-Head Comparison with Key Alternatives


Polyimide Optical Transparency: Siloxane Incorporation with BAPTMDS Achieves >90% Transmittance

Incorporation of 1,3-bis(3-aminopropyl)tetramethyldisiloxane (BAPTMDS) into a transparent polyimide (TPI) main chain effectively inhibits charge transfer complex (CTC) formation, achieving a high optical transmittance of >90% [1]. In contrast, the introduction of aromatic diamines, such as bis(3-aminophenyl)sulfone (APS), which do not contain the siloxane group, leads to CTC formation and significantly reduced transparency, although they can enhance thermal and mechanical properties when co-polymerized [1].

Transparent Polyimide Optical Films Siloxane Diamine

Polyimide Dielectric Performance: DSX-Based PI Lowers Dielectric Constant to 2.35 vs. Commercial PI (>3.0)

Copolymerizing 1,3-bis(3-aminopropyl)-1,1,3,3-tetramethyl disiloxane (DSX) with 4,4′-diaminodiphenyl ether (ODA) and pyromellitic dianhydride (PMDA) yields a silicon-containing polyimide (PI) with a dielectric constant (Dk) of 2.35 [1]. This represents a significant reduction compared to commercial PI materials, which typically exhibit a Dk greater than 3.0 [1].

Low-k Dielectric Polyimide 5G Materials

Epoxy Curing Efficiency: BAPTMDS Reduces Apparent Activation Energy for Ladder-like Polyepoxysiloxane Curing

The use of 1,3-bis(3-aminopropyl)tetramethyldisiloxane as a curing agent for a ladder-like polyepoxysiloxane (AP) was shown to lower the apparent activation energy (Ea) required for the curing reaction, as calculated via the Ozawa and Kissinger methods [1]. The activation energy for the system with the curing agent (AP-CA) was found to be lower than for the system without it (AP) [1].

Epoxy Curing Agent Polymer Kinetics Siloxane Modifier

Thermal Decomposition: BISE Epoxy Resin Derived from BAPTMDS Shows High Td5 of 346-348°C

An imide ring and siloxane-containing cycloaliphatic epoxy compound (BISE), synthesized from 1,3-bis(3-aminopropyl)tetramethyldisiloxane, yields a fully cured epoxy resin with a high thermal decomposition temperature at 5% weight loss (Td5) of 346-348°C in a nitrogen atmosphere [1]. This high thermal stability is attributed to the combination of imide and siloxane functionalities in the polymer backbone.

Thermal Stability Epoxy Resin High-Temperature Materials

Polyurethane Elastomer Mechanics: PU-BGA/Si4% Achieves Tensile Strength of 15.08 MPa and Elongation of 1608%

When 1,3-bis(3-aminopropyl)tetramethyldisiloxane (siloxane) is used as a co-chain extender with benzotriazine (BGA) in a polyurethane (PU) synthesis, the resulting PU-BGA/Si4% elastomer demonstrates a tensile strength of 15.08 MPa and an elongation at break of 1608% [1]. This synergistic effect yields a remarkable balance between strength and flexibility, overcoming the limitations of conventional single-chain extenders [1].

Polyurethane Elastomer Mechanical Properties Chain Extender

Validated Industrial and Research Applications for 1,3-Bis(3-aminopropyl)tetramethyldisiloxane (CAS 2469-55-8)


Synthesis of Low-Dielectric Polyimides for 5G High-Frequency Communication

This compound is the monomer of choice for producing silicon-containing polyimide (PI) films with dielectric constants (Dk) as low as 2.35, a critical requirement for minimizing signal loss in 5G antenna substrates and high-frequency flexible printed circuits (FPCs) [1].

Fabrication of Highly Transparent Polyimide Films for Flexible Optoelectronics

Its incorporation into the polymer backbone is essential for achieving optical transmittance greater than 90% in transparent polyimide (TPI) films [1]. This is a key enabling technology for flexible displays, solar cell substrates, and other optoelectronic devices requiring both flexibility and optical clarity.

Formulation of Flexible Epoxy Encapsulants and Molding Compounds for Semiconductor Packaging

As a reactive flexibilizer and curing agent, it reduces internal stress and enhances interfacial adhesion in epoxy molding compounds (EMCs) and encapsulants [1]. Its use leads to improved reliability of integrated circuit (IC) packages and power devices under thermal cycling by mitigating the risk of delamination and cracking .

Design of Highly Stretchable, Self-Extinguishing Polyurethane Elastomers

When used as a chain extender, it imparts a unique combination of high elongation at break (>1600%) and self-extinguishing flame retardancy to polyurethane elastomers [1]. These materials are specifically tailored for encapsulation and sensing applications in flexible electronics where mechanical robustness and fire safety are paramount.

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